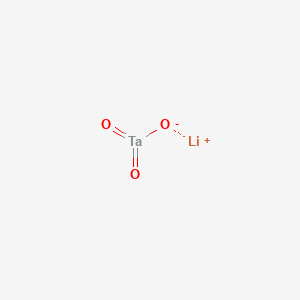

lithium;oxido(dioxo)tantalum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium tantalate, with the chemical formula LiTaO₃, is an inorganic compound known for its unique optical, piezoelectric, and pyroelectric properties . It is a white, diamagnetic, water-insoluble solid that adopts a perovskite structure . This compound is widely used in various technological applications due to its exceptional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium tantalate is typically synthesized by treating tantalum (V) oxide (Ta₂O₅) with lithium oxide (Li₂O) . The reaction is carried out under high-temperature conditions to facilitate the formation of the desired compound. The use of excess alkali results in the formation of water-soluble polyoxotantalates .

Industrial Production Methods: In industrial settings, single crystals of lithium tantalate are produced using the Czochralski method . This method involves pulling single crystals from the melt, which allows for the production of high-purity and defect-free crystals suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium tantalate undergoes several types of chemical reactions, including:

Oxidation: Lithium tantalate can be oxidized under specific conditions, although it is generally stable in its oxidized form.

Reduction: Reduction reactions can alter the oxidation state of tantalum within the compound.

Substitution: Substitution reactions can occur, where lithium or tantalum atoms are replaced by other elements.

Common Reagents and Conditions: Common reagents used in reactions involving lithium tantalate include strong acids and bases, which can facilitate the substitution and reduction processes. High temperatures are often required to drive these reactions to completion.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce lower oxidation state tantalum compounds, while substitution reactions can yield various lithium or tantalum derivatives.

Applications De Recherche Scientifique

Key Properties

- Molecular Weight : 235.887 g/mol

- Melting Point : >300 °C

- Electro-optic Coefficient : High

- Dielectric Constant : High

Electronics and Optoelectronics

Lithium tantalate is widely used in the production of electronic components such as:

- Surface Acoustic Wave (SAW) Devices : Utilized in filters and oscillators for mobile phones and communication devices.

- Optical Devices : Employed in modulators and frequency converters due to its electro-optic properties.

Energy Storage

Lithium tantalate serves as a promising material for:

- Lithium-Ion Batteries : It acts as an anode material due to its high electrochemical potential and stability under cycling conditions .

- Supercapacitors : Its high dielectric permittivity enhances energy storage capabilities.

Catalysis

Recent studies have explored lithium tantalate's role in catalysis:

-

Electrocatalytic Reactions : Modified lithium tantalate oxides exhibit improved performance in oxygen reduction reactions (ORR) and hydrogen evolution reactions (HER), making them suitable for fuel cell applications .

Sample Type Li/Ta Ratio Electrocatalytic Performance LTO-0.5 0.5 Low conductivity LTO-1 1 Moderate performance LTO-2 2 Improved performance LTO-3 3 High conductivity

Case Study 1: Electrochemical Properties

A study on mesoporous lithium-contained tantalum oxides revealed that varying the lithium-to-tantalum ratio significantly impacts the electrochemical properties. The sample with a ratio of 2 (LTO-2) demonstrated the lowest charge transfer resistance, indicating enhanced conductivity and electrocatalytic activity .

Case Study 2: Photonic Applications

Lithium tantalate has been investigated for its use in photonic devices, particularly in waveguides and frequency converters. Its ability to manipulate light at the nanoscale opens avenues for advanced optical communication technologies.

Ceramics and Materials Science

Lithium tantalate is utilized in the production of advanced ceramics due to its thermal stability and dielectric properties. These materials are essential in high-performance capacitors and resonators.

Biomedical Applications

Research is ongoing into the use of lithium tantalate in biomedical fields, particularly for drug delivery systems owing to its biocompatibility and ability to facilitate controlled release mechanisms.

Mécanisme D'action

The mechanism by which lithium tantalate exerts its effects is primarily related to its piezoelectric and pyroelectric properties. These properties arise from the non-centrosymmetric crystal structure of lithium tantalate, which allows for the generation of electric charges in response to mechanical stress or temperature changes . The molecular targets and pathways involved include the alignment of dipoles within the crystal lattice, which generates an electric field.

Comparaison Avec Des Composés Similaires

Lithium niobate (LiNbO₃): Similar to lithium tantalate in terms of structure and properties, but with different applications and performance characteristics.

Barium titanate (BaTiO₃): Another ferroelectric material with piezoelectric properties, commonly used in capacitors and sensors.

Uniqueness of Lithium Tantalate: Lithium tantalate is unique due to its higher photorefractive resistance compared to lithium niobate, making it more suitable for certain optical applications . Additionally, its smaller temperature frequency coefficient (TCF) provides better stability for high-precision devices .

Activité Biologique

Lithium oxido(dioxo)tantalum, commonly represented as LiTaO₃, is an inorganic compound that exhibits unique properties, making it significant in various scientific fields, particularly in biology and medicine. This article explores its biological activity, focusing on its mechanisms of action, applications in biomedical research, and relevant case studies.

Overview of Lithium Oxido(Dioxo)Tantalum

Lithium tantalate is known for its piezoelectric and pyroelectric properties, which arise from its non-centrosymmetric crystal structure. These characteristics enable it to generate electric charges in response to mechanical stress or temperature changes, making it useful in biosensing applications and medical devices .

Mechanisms of Biological Activity

- Electrocatalytic Properties : Recent studies have shown that lithium incorporation into tantalum oxides significantly enhances their electrocatalytic performance. For example, a series of lithium-tantalum oxide samples (LTO) demonstrated varying electrochemical properties depending on the lithium-to-tantalum ratio. The sample with a 2:1 ratio (LTO-2) exhibited lower charge transfer resistance and higher electroactive surface area, facilitating better electron transfer during electrooxidation reactions .

- Cellular Interactions : Lithium ions play a crucial role in several biological processes. Research indicates that lithium can affect mitochondrial function and lipid homeostasis, influencing energy production and oxidative stress management within cells . Its interaction with various cellular pathways, including the inhibition of glycogen synthase kinase 3 (GSK-3), has been linked to neuroprotection and enhanced cellular differentiation .

- Antibacterial Properties : Studies on modified porous tantalum suggest that doping with elements such as calcium and zinc can enhance the antibacterial properties of tantalum-based materials. This modification can improve cellular activity and differentiation, indicating potential applications in biomedical implants and devices .

Table 1: Summary of Key Studies on Lithium Oxido(Dioxo)Tantalum

Case Study: Electrocatalytic Performance of Lithium Tantalate

A study investigated the electrochemical behavior of lithium-tantalate samples synthesized with varying lithium concentrations. The LTO-2 sample demonstrated optimal performance due to its unique structural characteristics, which included a high concentration of oxygen vacancies that facilitated electron mobility. This study highlights the importance of material composition in optimizing the electrocatalytic properties for potential biosensing applications .

Case Study: Biological Applications in Medicine

Research has explored the use of lithium tantalate in medical imaging and diagnostic devices due to its piezoelectric properties. Its ability to convert mechanical energy into electrical signals makes it suitable for developing sensitive biosensors capable of detecting biological interactions at low concentrations . Additionally, its biocompatibility suggests promising applications in tissue engineering and regenerative medicine.

Propriétés

IUPAC Name |

lithium;oxido(dioxo)tantalum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.3O.Ta/q+1;;;-1; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFJATMCNLSYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Ta](=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiO3Ta |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.